molecular formula C6H7Cl2FN2 B2506306 3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride CAS No. 2580210-44-0

3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride

Cat. No.: B2506306
CAS No.: 2580210-44-0
M. Wt: 197.03
InChI Key: WEHYIONHUYUAAE-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride is a chemical compound with the molecular formula C6H6ClFN2·HCl. It is a derivative of benzene, substituted with chlorine and fluorine atoms, and contains two amine groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluorobenzene-1,2-diamine typically involves the reduction of 4-fluoro-2-nitroaniline. The process includes the following steps:

Industrial Production Methods

Industrial production methods for 3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride involve similar reduction processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is often crystallized to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include fully reduced amine derivatives.

Scientific Research Applications

3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved include nucleophilic attack on the amine groups and electrophilic substitution on the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluorobenzene-1,2-diamine;hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which provide distinct reactivity and selectivity in chemical reactions. The combination of these substituents with the amine groups makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-chloro-4-fluorobenzene-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c7-5-3(8)1-2-4(9)6(5)10;/h1-2H,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHYIONHUYUAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)N)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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